Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Protecting Group Orthogonality Hydrogenolysis Multi‑Step API Synthesis

Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 134575‑14‑7) is a single‑enantiomer, Cbz‑protected 3‑azabicyclo[3.1.0]hexane derivative that contains a primary alcohol handle at the 6‑position [REFS‑1]. The rigid [3.1.0] scaffold restricts the pyrrolidine ring into a conformationally defined geometry, a property exploited in the design of conformationally constrained proline mimetics for DPP‑IV inhibitors and other bioactive molecules [REFS‑2].

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 134575-14-7
Cat. No. B189808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
CAS134575-14-7
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1C2C(C2CO)CN1C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H17NO3/c16-8-13-11-6-15(7-12(11)13)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12+,13?
InChIKeyMLEVENZWZRZDLD-FUNVUKJBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 134575‑14‑7) – A Cbz‑Protected Chiral 3‑Azabicyclo[3.1.0]hexane Building Block for Medicinal Chemistry Procurement


Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 134575‑14‑7) is a single‑enantiomer, Cbz‑protected 3‑azabicyclo[3.1.0]hexane derivative that contains a primary alcohol handle at the 6‑position [REFS‑1]. The rigid [3.1.0] scaffold restricts the pyrrolidine ring into a conformationally defined geometry, a property exploited in the design of conformationally constrained proline mimetics for DPP‑IV inhibitors and other bioactive molecules [REFS‑2]. The compound is supplied at ≥95 % purity by multiple specialty chemical vendors and serves as a versatile chiral intermediate in complex API syntheses.

Why Closely Related 3‑Azabicyclo[3.1.0]hexane Analogs Cannot Replace Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate in Multi‑Step Synthesis


The (1R,5S) absolute configuration and the Cbz protecting group are not interchangeable features. Swapping the Cbz group for a tert‑butyl carbamate (Boc) alters deprotection orthogonality: Cbz is removed under neutral hydrogenolysis (H₂/Pd‑C), while Boc requires strongly acidic conditions (TFA) that may be incompatible with acid‑sensitive intermediates [REFS‑1]. More critically, using the enantiomeric (1S,5R) form or the racemate leads to the incorrect configuration at both bridgehead carbons, which has been shown to derail the stereochemical integrity of the final 6‑amino‑3‑azabicyclo[3.1.0]hexane pharmacophore in the clinically validated antibiotic trovafloxacin [REFS‑2]. These structural features are not cosmetic; they directly govern the success of downstream coupling steps and the biological profile of the final compound.

Quantitative Differentiation Evidence for Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 134575‑14‑7) Versus Closest Analogs


Orthogonal Protecting‑Group Strategy: Cbz Enables Neutral Hydrogenolytic Cleavage Unavailable to the Boc Analog

The Cbz group of the target compound is quantitatively cleaved by catalytic hydrogenolysis (H₂, Pd/C, MeOH) at room temperature and atmospheric pressure, a neutral transformation that leaves acid‑ and base‑labile groups intact [REFS‑1]. In contrast, the direct Boc analog (tert‑butyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane‑3‑carboxylate, CAS 419572‑18‑2) requires treatment with neat TFA or 4 M HCl/dioxane, conditions that can protonate basic amines, hydrolyze esters, and induce epimerization of sensitive stereocenters [REFS‑2]. This orthogonality is routinely exploited in convergent syntheses where both benzyl‑ and tert‑butyl‑based protections are used sequentially.

Protecting Group Orthogonality Hydrogenolysis Multi‑Step API Synthesis

Chiral Intermediate in the Trovafloxacin Synthesis Route: Stereochemical Fidelity is Non‑Negotiable

The target compound is explicitly identified as intermediate (VII) in the published two‑route synthesis of trovafloxacin, a broad‑spectrum fluoroquinolone antibiotic [REFS‑1]. The synthesis route demonstrates that the (1R,5S) configuration is propagated through the sequence to deliver the (1α,5α,6α)‑6‑amino‑3‑azabicyclo[3.1.0]hexane pharmacophore; the enantiomeric (1S,5R) building block would inevitably produce ent‑trovafloxacin, which is devoid of the target antibacterial activity [REFS‑2]. The industrial‑scale prototype described in the publication achieved multi‑gram throughput with >90 % chirality retention, confirming that the stereochemical identity of the starting material directly translates to the drug substance.

Trovafloxacin Synthesis Chiral Intermediate Antibiotic

Analytical Specification and Batch‑to‑Batch Reproducibility: Purity Benchmarks Versus Unprotected Amine

The Cbz‑protected compound is commercially supplied with a minimum purity of 95 % (HPLC‑UV at 254 nm) or 97 % (GC) by multiple vendors, accompanied by certificates of analysis (COA) that document NMR (¹H, ¹³C), HPLC, and mass spectral data [REFS‑1][REFS‑2]. In contrast, the unprotected free amine (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane (CAS 134575‑13‑6) is typically recommended for storage at ‑20 °C and exhibits limited shelf‑life due to oxidation and hygroscopicity, with batch purities often dropping below 90 % upon prolonged storage [REFS‑3]. The Cbz group not only provides synthetic utility but also stabilizes the amine against degradation.

Purity Specification Batch Reproducibility Procurement Quality

Optimal Application Scenarios for Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate Driven by Differentiation Evidence


Stereodefined Synthesis of Fluoroquinolone Antibiotics and Related Naphthyridone Scaffolds

The target compound is the established chiral building block for the 6‑amino‑3‑azabicyclo[3.1.0]hexane side chain of trovafloxacin [REFS‑1]. Labs reproducing this route or designing next‑generation naphthyridone antibiotics must use the (1R,5S) enantiomer to maintain antibacterial potency; the enantiomeric building block yields inactive ent‑derivatives.

Conformationally Constrained Proline Mimetics for DPP‑IV and CNS Drug Discovery

The rigid 3‑azabicyclo[3.1.0]hexane core restricts the ϕ and ψ dihedral angles of the proline ring, a design principle validated in DPP‑IV inhibitor programs [REFS‑2]. The Cbz‑protected alcohol serves as a modular intermediate that can be oxidized to the carboxylic acid or elaborated to amines for cyanopyrrolidine‑type inhibitors.

Orthogonal Multi‑Step Synthesis of Complex APIs Requiring Alternating Acid/Neutral Deprotection

When a synthetic route contains both acid‑sensitive functionalities (e.g., silyl ethers, acetals) and base‑sensitive groups, the Cbz group’s exclusive hydrogenolytic removal provides a clean, neutral deprotection step that is fully orthogonal to Boc chemistry [REFS‑1]. This enables sequential unveiling of amine nucleophiles without side‑product formation.

Quote Request

Request a Quote for Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.